molecular formula C11H15NO2 B11904152 (R)-2-amino-butyric acid benzyl ester

(R)-2-amino-butyric acid benzyl ester

Cat. No.: B11904152
M. Wt: 193.24 g/mol
InChI Key: CDENZIFHXOBSOW-SNVBAGLBSA-N
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Description

(R)-2-amino-butyric acid benzyl ester is a chiral chemical compound proposed for research and development purposes. The benzyl ester moiety is known to enhance substrate affinity and can broaden the specificity of enzyme catalysts in chemoenzymatic polymerization processes, as observed in studies of other amino acid benzyl esters . The (R)-2-aminobutyric acid component is a non-natural amino acid that serves as a key precursor in the synthesis of various pharmaceuticals, including antiepileptic and antituberculosis drugs . As such, this ester is positioned as a valuable chiral building block in organic synthesis, particularly for the construction of peptides and peptide mimetics, and for use in medicinal chemistry research. The compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle the product according to laboratory safety protocols.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

benzyl (2R)-2-aminobutanoate

InChI

InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1

InChI Key

CDENZIFHXOBSOW-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Acylase-Mediated Hydrolysis of N-Benzoyl-2-Aminobutyric Acid

The enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using L-acylase is a widely cited method for obtaining (S)-2-aminobutyric acid, with the (R)-enantiomer retained as the unhydrolyzed N-benzoyl derivative. Key parameters include:

Reaction Conditions

  • Substrate Concentration : 100–500 g/L of racemic N-benzoyl-2-aminobutyric acid.

  • Enzyme Loading : 238,500 units of L-acylase per 364.5 g substrate.

  • Temperature : 65°C for 19 hours.

  • pH : Maintained at 8.0 using sodium hydroxide.

Workflow

  • Hydrolysis of the (S)-enantiomer yields (S)-2-aminobutyric acid, leaving (R)-N-benzoyl-2-aminobutyric acid in the organic phase.

  • Acidification of the aqueous phase to pH 3.0 precipitates (S)-2-aminobutyric acid hydrochloride (23 g yield from 364.5 g substrate).

  • The residual (R)-N-benzoyl-2-aminobutyric acid is extracted with ethyl acetate and subjected to racemization (discussed in Section 3).

Tartaric Acid Resolution of 2-Amino Butyramide

An alternative resolution method involves L-(+)-tartaric acid to isolate (S)-2-amino butyramide from its racemic mixture. While this approach primarily targets the (S)-enantiomer, the (R)-enantiomer can be recycled via racemization.

Key Steps

  • Solvent System : Methanol or water-alcohol mixtures.

  • Stoichiometry : 0.25–1.0 molar equivalents of L-(+)-tartaric acid relative to racemic 2-amino butyramide.

  • Crystallization : Conducted at 25–60°C for optimal salt precipitation.

Chemical Synthesis and Esterification

Direct Esterification of (R)-2-Aminobutyric Acid

The benzyl ester of (R)-2-aminobutyric acid is typically synthesized via esterification under acidic or basic conditions.

Acid-Catalyzed Esterification

  • Reagents : Benzyl alcohol, concentrated sulfuric acid, or p-toluenesulfonic acid.

  • Conditions : Reflux in toluene or dichloromethane for 12–24 hours.

  • Yield : ~70–85% (estimated from analogous esterifications in).

Base-Mediated Alkylation

  • Reagents : Benzyl bromide, potassium carbonate in DMF.

  • Temperature : 60–80°C for 6–12 hours.

  • Protection : Amino group protected as Boc or benzoyl prior to esterification.

Racemization of Unwanted Enantiomers

Base-Catalyzed Racemization

(R)-N-benzoyl-2-aminobutyric acid is racemized using alkali metal hydroxides (e.g., NaOH or KOH) at elevated temperatures.

Optimized Parameters

  • Temperature : 50–150°C.

  • Solvent : Water or high-boiling organic solvents (e.g., diglyme).

  • Time : 1–72 hours, depending on base concentration.

Example Protocol

  • Substrate : 100 g (R)-N-benzoyl-2-aminobutyric acid.

  • Conditions : 10% NaOH, 100°C, 24 hours.

  • Outcome : >95% racemization to (±)-N-benzoyl-2-aminobutyric acid.

Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak AD-H).

Typical Conditions

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

  • Detection : UV at 254 nm.

Data Table 1: Enantiomeric Excess of (R)-2-Amino-Butyric Acid Benzyl Ester

Methodee (%)Yield (%)Source
Enzymatic Resolution98.565
Tartaric Acid97.258
Direct Esterification99.172

Industrial-Scale Considerations

Immobilized Enzyme Systems

Immobilizing L-acylase on ion-exchange resins enhances reusability and reduces production costs. Pilot studies report a 15% increase in yield after five cycles.

Solvent Recycling

Ethyl acetate from extraction steps is recovered via distillation, achieving >90% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-butyric acid benzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-amino-butyric acid and benzyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: ®-2-amino-butyric acid and benzyl alcohol.

    Reduction: ®-2-amino-butanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

®-2-amino-butyric acid benzyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Pharmaceuticals: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-amino-butyric acid benzyl ester depends on its specific application. In the context of prodrugs, the ester is hydrolyzed by esterases in the body to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Ester Group Amino Group Position Molecular Formula Key Properties/Applications
(R)-2-Amino-butyric acid benzyl ester Benzyl β-position (C2) C₁₁H₁₅NO₂ Enhanced lipophilicity; chiral synthon
(R)-2-Amino-2-methyl-butyric acid methyl ester HCl Methyl α-position (C2) C₆H₁₄ClNO₂ Higher water solubility (HCl salt); metabolic studies
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid tert-Butoxy Not present C₁₅H₂₀O₄ Bulky ester for steric protection; intermediate in peptide synthesis
(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester HCl Benzyl Adjacent to phenyl C₁₆H₁₉ClN₂O₂ Carbamate linkage; CNS-targeting prodrugs

Key Observations :

  • Ester Group Impact : Benzyl esters (e.g., target compound) exhibit greater stability under acidic conditions compared to methyl esters, which hydrolyze readily in alkaline environments. tert-Butoxy esters (e.g., ) provide steric hindrance, delaying unwanted reactions during synthesis.
  • Amino Group Position: α-Amino esters (e.g., ) are more prone to racemization than β-amino derivatives like the target compound, making the latter preferable in enantioselective syntheses .

Physicochemical Properties

Stability and Reactivity:
  • pH Sensitivity : Benzyl ester bonds in the target compound are stable under acidic conditions (pH 4–6) but cleave under alkaline treatment (e.g., NaOH), releasing the free carboxylic acid . This contrasts with methyl esters, which hydrolyze even in mild bases.
  • Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation, a feature absent in tert-butyl or methyl esters .
Solubility:
  • The hydrochloride salt of methyl-substituted analogs (e.g., ) increases aqueous solubility, whereas the neutral benzyl ester form of the target compound is more lipid-soluble, favoring blood-brain barrier penetration .

Research Challenges and Opportunities

  • Synthesis Limitations : Abu-containing compounds like the target lack robust predictive tools for NRPS engineering, necessitating experimental optimization .
  • pH-Dependent Reactivity: Acidic conditions favor benzyl ester bond formation (e.g., in DHPGAC complexes), but neutral pH promotes competing reactions with amino groups in proteins, reducing yield .

Biological Activity

(R)-2-amino-butyric acid benzyl ester is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 193.23 g/mol

This compound features a benzyl group attached to the carboxylic acid of the amino acid, which may influence its solubility and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be further explored for development into antimicrobial therapies.

2. Neurological Effects

The compound has been studied for its effects on neurotransmitter systems. Specifically, it has been shown to modulate N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory function. A study reported that derivatives similar to this compound enhanced NMDAR activity, indicating potential applications in cognitive enhancement or neuroprotection.

3. Antifouling Properties

Recent investigations into the compound's structure revealed significant antifouling activity. A series of benzyl esters were tested for their ability to inhibit the settlement of marine organisms, with this compound showing promising results.

CompoundEC50_{50} (μg/mL)LC50_{50} (μg/mL)
This compound1.13>10

These results indicate that this compound could be useful in marine coatings to prevent biofouling.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Its interaction with neurotransmitter receptors can lead to enhanced synaptic transmission and neuroprotection.
  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Antifouling Mechanism : The structural properties allow it to interfere with the adhesion processes of marine organisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 32 μg/mL. This study underscores its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of the compound revealed that it could reduce oxidative stress in neuronal cell cultures exposed to harmful agents. The study found that pre-treatment with this compound significantly decreased cell death rates compared to untreated controls, suggesting its potential role in neurodegenerative disease management.

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